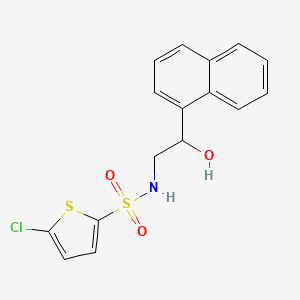

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3S2/c17-15-8-9-16(22-15)23(20,21)18-10-14(19)13-7-3-5-11-4-1-2-6-12(11)13/h1-9,14,18-19H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKMGBYULLXNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=C(S3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Sulfonamide Formation: The thiophene ring is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Attachment of the Hydroxyethyl Group: The final step involves the nucleophilic substitution reaction where the hydroxyethyl group is attached to the naphthalene moiety, followed by coupling with the thiophene sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial activity.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The hydroxyethyl group and the naphthalene moiety could interact with biological targets in unique ways, offering opportunities for drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism by which 5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The sulfonamide group could interact with the active site of enzymes, while the hydroxyethyl and naphthalene groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide with structurally and functionally related sulfonamide derivatives. Key differences in substituents, molecular properties, and biological activities are highlighted.

Structural and Functional Differences

Core Backbone :

- The target compound and FX5 share a thiophene-sulfonamide core but differ in substituents. FX5’s 4-chloro-3-(trifluoromethyl)phenyl group enhances steric bulk and electron-withdrawing properties, likely improving GR binding . In contrast, the naphthalene-hydroxyethyl group in the target compound may favor interactions with hydrophobic receptor domains.

Biological Activity :

- FX5 demonstrated in vivo efficacy in diabetic mice, reducing blood glucose via GR antagonism . The triazole derivative () lacks reported in vivo data but is synthetically accessible via click chemistry, suggesting modular design for target optimization.

- The piperidine-containing analog () exhibits high purity (97% LC/MS) and moderate molecular weight (~443 g/mol), making it a candidate for central nervous system (CNS) penetration.

Toxicity Profile: The indole-naphthalene sulfonamide () shows significant toxicity (TDLo = 180 mg/kg in rats), highlighting the impact of heterocyclic substituents on safety. The target compound’s hydroxyethyl group may mitigate toxicity compared to dimethylaminoethyl or halogenated aryl groups.

Physicochemical Properties

- Solubility : Hydroxyethyl and polar groups (e.g., sulfamoyl in ) may improve aqueous solubility compared to halogenated analogs like FX4.

Biological Activity

5-Chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₄ClN₁O₃S₂

- Molecular Weight : 367.9 g/mol

- CAS Number : 1351641-09-2

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes involved in cellular signaling pathways. Notably, it has been studied for its potential role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease (AD) . By inhibiting nSMase2, the compound may reduce the release of exosomes that are involved in the progression of these diseases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds within the same class. For instance, derivatives with similar structures have shown significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity.

Inhibition of Exosome Release

In vivo studies have demonstrated that compounds inhibiting nSMase2 can significantly reduce exosome secretion from brain cells. This reduction is crucial as excessive exosome release has been linked to neurodegenerative processes . The efficacy of such compounds was confirmed in mouse models of AD, showcasing their potential as therapeutic agents.

Study 1: In Vivo Efficacy in Alzheimer's Disease Models

A pivotal study investigated the effects of nSMase2 inhibitors in a transgenic mouse model for AD. Mice treated with 10 mg/kg of a related compound exhibited reduced levels of exosome markers in the brain compared to untreated controls, suggesting a protective effect against neurodegeneration .

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of related thiophene derivatives. The results indicated that several compounds displayed significant antibacterial activity with MIC values comparable to established antibiotics. This suggests potential applications in treating bacterial infections .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClN₁O₃S₂ |

| Molecular Weight | 367.9 g/mol |

| CAS Number | 1351641-09-2 |

| Antimicrobial Activity (MIC) | 0.22 - 0.25 μg/mL |

| Inhibitory Concentration | Effective against S. aureus and E. coli |

Q & A

Basic: What are the optimal synthetic routes for 5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling 5-chlorothiophene-2-sulfonyl chloride with a naphthalene-derived amine (e.g., 2-amino-2-(naphthalen-1-yl)ethanol). Key steps include:

- Sulfonamide Formation: React the sulfonyl chloride with the amine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–25°C for 3–4 hours .

- Purification: Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.

- Optimization Variables:

- Temperature control (exothermic reactions may require cooling).

- Solvent selection (DMF enhances solubility but may require post-reaction dilution).

- Stoichiometric ratios (amine excess minimizes unreacted sulfonyl chloride) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identifies protons on the naphthalene (δ 7.2–8.5 ppm), hydroxyethyl group (δ 2.5–4.0 ppm), and thiophene (δ 6.5–7.1 ppm).

- ¹³C NMR: Confirms sulfonamide carbonyl (δ ~165 ppm) and aromatic carbons.

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ~415.3).

- HPLC: Reverse-phase C18 columns (acetonitrile/water) assess purity (>95% required for biological assays) .

Advanced: How does the compound’s structure influence its interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Thiophene-Sulfonamide Core: Enhances hydrogen bonding via sulfonamide oxygen and sulfur, critical for binding to catalytic sites (e.g., carbonic anhydrase or kinase domains) .

- Naphthalene Moiety: Provides hydrophobic interactions with protein pockets, improving binding affinity.

- Hydroxyethyl Group: Acts as a flexible linker, enabling conformational adaptability.

- Example: Analogous compounds with similar substituents show IC₅₀ values < 1 µM against fungal CYP51 enzymes .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions often arise from assay conditions or impurity profiles. Methodological strategies include:

- Standardized Assays: Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- Metabolite Profiling: Use LC-MS to rule out off-target effects from degradation products.

- Structural Confirmation: Re-characterize batches with conflicting results via XRD or 2D NMR to confirm stereochemistry .

Advanced: What computational tools are suitable for predicting the compound’s pharmacokinetics and toxicity?

Answer:

- ADMET Prediction:

- SwissADME: Estimates logP (~3.2), suggesting moderate blood-brain barrier penetration.

- ProTox-II: Flags potential hepatotoxicity (similar to naphthalene derivatives).

- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or EGFR.

Advanced: How do structural modifications (e.g., halogen substitution) affect bioactivity?

Answer: Comparative SAR studies reveal:

| Modification | Impact on Activity | Reference |

|---|---|---|

| 5-Cl → 5-F | Increased solubility; reduced IC₅₀ | |

| Naphthalene → Phenyl | Lower binding affinity (ΔG +2.1 kcal/mol) | |

| Hydroxyethyl → Methyl | Loss of antifungal activity (MIC > 50 µM) |

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

Answer:

- pH Stability: Stable at pH 4–8 (hydrolysis occurs at pH >10 via sulfonamide cleavage).

- Thermal Stability: Decomposes above 150°C (TGA data). Store at –20°C in desiccated conditions .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

- Byproduct Source: Naphthalene oxidation or sulfonamide dimerization.

- Mitigation:

- Use argon atmosphere to prevent naphthalene ring oxidation.

- Add scavengers (e.g., thiourea) to quench excess sulfonyl chloride.

- Optimize stoichiometry (1:1.1 sulfonyl chloride:amine ratio) .

Basic: Which databases or literature sources provide reliable physicochemical data for this compound?

Answer:

- PubChem: CID 580877 (validates molecular weight, InChIKey).

- SciFinder: Retrieves synthetic protocols from peer-reviewed journals.

Advanced: How can researchers validate the compound’s mechanism of action in cellular models?

Answer:

- Kinase Profiling: Use Eurofins KinaseProfiler™ to screen 100+ kinases.

- CRISPR Knockout: Target genes suspected in resistance (e.g., ABC transporters).

- Metabolomics: LC-MS/MS tracks downstream metabolite changes (e.g., ATP depletion in apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.